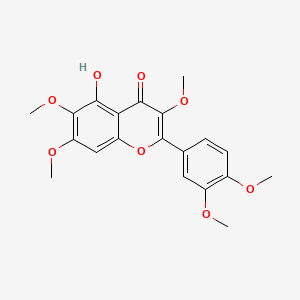

Artemetin

Overview

Description

Artemitin is a flavonol compound found in various plants, including Laggera pterodonta (DC.) Benth. It is known for its antioxidative, anti-inflammatory, and antiviral properties . This compound has garnered significant attention in scientific research due to its diverse biological activities and potential therapeutic applications.

Mechanism of Action

Artemetin is a valuable 5-hydroxy-3,6,7,3′,4′-pentamethoxyflavone present in many different medicinal plants . It has been recognized for its numerous bioactivities, such as anti-inflammatory and anti-cancer properties .

Target of Action

This compound’s primary targets are filamins A and B . Filamins are actin-binding proteins that stabilize delicate networks of actin filaments and link them to cellular membranes. They play crucial roles in cell migration, organ development, and wound healing .

Mode of Action

This compound directly interacts with filamins A and B . It alters filamin conformation in living cells, leading to cytoskeleton disassembly and the disorganization of the F-actin filaments . This interaction provides detailed insights into the ligand/protein-binding sites .

Biochemical Pathways

The interaction of this compound with filamins A and B affects the cytoskeleton, a cellular scaffolding system composed of actin filaments . The disruption of this system can lead to changes in cell shape and motility, which may influence various cellular processes, including cell migration .

Pharmacokinetics

These properties suggest that this compound can be efficiently absorbed and distributed within the body, metabolized for use, and excreted .

Result of Action

This compound’s interaction with filamins A and B leads to changes in cell morphology, mainly in terms of cell elongation . Both this compound and its more permeable semisynthetic analog, 8-prenyl-artemetin, are able to block cell migration . This suggests that they may act on tumor metastasis occurrence and development .

Action Environment

Environmental factors such as temperature, humidity, and soil types can affect the yield of this compound in plants . .

Biochemical Analysis

Biochemical Properties

Artemetin has been found to interact with various enzymes, proteins, and other biomolecules. It has anti-malarial, anti-oxidant, anti-apoptotic, anti-microbial, anti-tumoral, antiatherosclerotic, anti-inflammatory, hypotensive, and hepatoprotective effects . The biological role of this compound on lipid oxidation, cytokine production, lipoxygenase, and estrogen-like effects was also investigated .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it suppressed TNF-α and IL-1β production . It also inhibited the growth of U937 macrophages . Furthermore, it has been found to alter lamin conformation in living HeLa cells with an effect on cytoskeleton disassembly and on the disorganization of the F-actin filaments .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. Both this compound and its more permeable semisynthetic analog, 8-prenyl-artemetin, directly interact with lamins A and B . These interactions lead to changes in lamin conformation, affecting cytoskeleton disassembly and the organization of F-actin filaments .

Temporal Effects in Laboratory Settings

It has been reported that this compound and its analogs can alter lamin conformation in living HeLa cells, affecting cytoskeleton disassembly and the organization of F-actin filaments .

Metabolic Pathways

It is known that this compound has a wide range of bioactivities, suggesting that it may interact with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Artemitin can be synthesized through various chemical routes. One common method involves the extraction from plants like Laggera pterodonta. The extraction process typically includes solvent extraction followed by purification steps such as chromatography .

Industrial Production Methods

Industrial production of artemitin involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and then using solvents like ethanol or methanol for extraction. The crude extract is then purified using techniques like column chromatography to isolate artemitin .

Chemical Reactions Analysis

Types of Reactions

Artemitin undergoes several types of chemical reactions, including:

Oxidation: Artemitin can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert artemitin into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the artemitin molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as halogens and alkylating agents are employed.

Major Products Formed

Scientific Research Applications

Artemitin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying flavonol chemistry and reactions.

Biology: Investigated for its antioxidative and anti-inflammatory effects on biological systems.

Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Comparison with Similar Compounds

Similar Compounds

Artemisinin: Another compound derived from Artemisia annua, known for its antimalarial properties.

Quercetin: A flavonol with similar antioxidative and anti-inflammatory properties.

Kaempferol: Another flavonol with comparable biological activities.

Uniqueness of Artemitin

Artemitin stands out due to its unique combination of antioxidative, anti-inflammatory, and antiviral properties. Its diverse biological activities make it a valuable compound for various scientific and therapeutic applications .

Properties

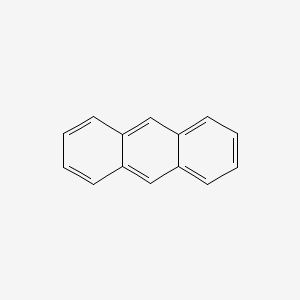

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O8/c1-23-11-7-6-10(8-12(11)24-2)18-20(27-5)17(22)15-13(28-18)9-14(25-3)19(26-4)16(15)21/h6-9,21H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGYMJVFEJNCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197325 | |

| Record name | Artemetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-90-3 | |

| Record name | Artemetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artemetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Artemetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARTEMETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73KMT7R64H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Artemetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

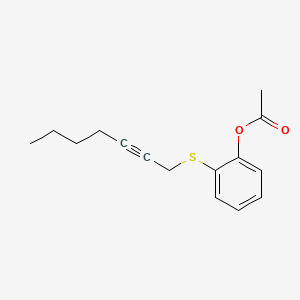

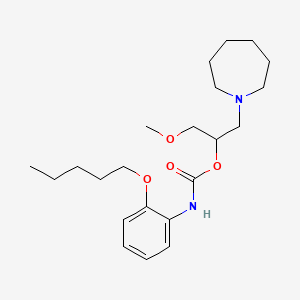

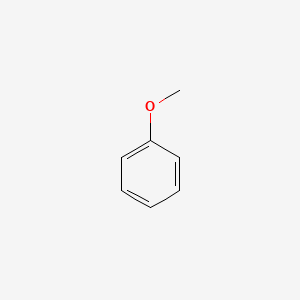

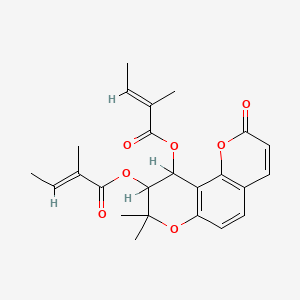

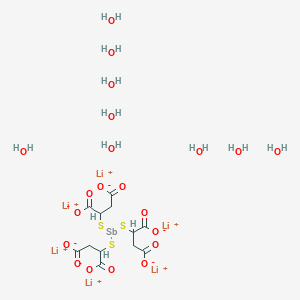

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1667550.png)

![2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1667551.png)